molecular formula C15H14ClN3O B3450120 1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-amine

1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B3450120
M. Wt: 287.74 g/mol
InChI Key: GGUYEDMCMRQFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-amine is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 2-(3-chlorophenoxy)ethyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of 2-(3-chlorophenoxy)ethylamine: This intermediate can be synthesized by reacting 3-chlorophenol with ethylene oxide in the presence of a base to form 2-(3-chlorophenoxy)ethanol, which is then converted to 2-(3-chlorophenoxy)ethylamine using ammonia or an amine.

    Cyclization to Benzimidazole: The 2-(3-chlorophenoxy)ethylamine is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:

  • 1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-amine
  • 1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-amine
  • 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazol-2-amine

These compounds share similar structural features but differ in the position or type of halogen substituent on the phenoxy group. The unique properties of this compound, such as its specific biological activities, can be attributed to the presence of the 3-chlorophenoxy group.

Properties

IUPAC Name

1-[2-(3-chlorophenoxy)ethyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c16-11-4-3-5-12(10-11)20-9-8-19-14-7-2-1-6-13(14)18-15(19)17/h1-7,10H,8-9H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUYEDMCMRQFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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